molecular formula C12H20N2O4S B1681963 Soterenol CAS No. 13642-52-9

Soterenol

Cat. No.: B1681963
CAS No.: 13642-52-9
M. Wt: 288.37 g/mol
InChI Key: HHRNQOGXBRYCHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Soterenol can be synthesized through a series of chemical reactions involving the introduction of methanesulfonamide and phenethanolamine groups. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

Soterenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Soterenol has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Soterenol

This compound is unique in its longer duration of bronchodilation compared to isoproterenol and its reduced cardiovascular side effects. Unlike isoproterenol, this compound does not cause a secondary increase in pulmonary airway resistance, making it a safer option for patients with respiratory conditions .

Biological Activity

Soterenol, a sympathomimetic amine chemically known as (+)-1-(3-methanesulphonamido, 4-hydroxyphenyl)-2-isopropylaminoethanol, is primarily recognized for its role as a beta-2 adrenergic agonist . This compound has garnered attention for its potent bronchodilator properties, making it a potential therapeutic agent for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

  • Molecular Formula : C₁₂H₂₀N₂O₄S
  • Molecular Weight : Approximately 288.36 g/mol
  • Structure : this compound features a unique structure that includes both methanesulfonamide and phenolic groups, contributing to its selectivity and efficacy as a bronchodilator .

This compound functions by selectively activating beta-2 adrenergic receptors in bronchial smooth muscle, leading to relaxation and dilation of airways. In vivo studies have demonstrated that it not only increases mean arterial blood pressure but also decreases heart rate, indicating a complex interaction with cardiovascular systems .

Comparative Efficacy

This compound's efficacy as a bronchodilator has been compared with other adrenergic agonists. The following table summarizes the characteristics of several related compounds:

Compound Structure Type Primary Use Unique Features
This compoundSympathomimetic amineBronchodilatorSelective beta-2 agonist
IsoproterenolSympathomimetic amineBronchodilatorNon-selective beta agonist
SalbutamolBeta-2 agonistAsthma treatmentHighly selective for beta-2 receptors
FormoterolBeta-2 agonistAsthma/COPD managementFast onset; long duration

The data indicates that this compound exhibits comparable or superior potency to isoproterenol, highlighting its potential utility in clinical settings .

Case Studies and Research Findings

Research into this compound's biological activity has included various animal studies demonstrating its effectiveness. Notably, an 18-month oral toxicity study revealed the presence of mesovarial leiomyomas in rats, suggesting potential long-term effects that warrant further investigation .

In clinical observations, this compound has shown promise in managing bronchospasm, with reports indicating significant improvements in airflow in patients suffering from obstructive ventilatory disorders . However, the limitations of case reports must be acknowledged; findings from individual cases cannot be generalized without further rigorous studies to establish cause-effect relationships .

Pharmacodynamics and Side Effects

This compound's interaction with adrenergic receptors extends beyond bronchodilation. Studies indicate that it can modulate bronchial tone by inhibiting responses in isolated guinea-pig trachea to electrical stimulation. Additionally, it has been observed to enhance the force of contraction in isolated guinea-pig left atria, suggesting implications for cardiac function .

While this compound's therapeutic benefits are notable, potential side effects include cardiovascular responses that may require careful monitoring during treatment. Further research is needed to fully elucidate the pharmacodynamics and safety profile of this compound.

Properties

IUPAC Name

N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18/h4-6,8,12-16H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRNQOGXBRYCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14816-67-2 (mono-hydrochloride)
Record name Soterenol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40864426
Record name N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13642-52-9
Record name Soterenol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOTERENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9364W7589B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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